molecular formula C10H14N2O2 B2833361 N-(3-methoxyphenyl)-2-(methylamino)acetamide CAS No. 901273-54-9

N-(3-methoxyphenyl)-2-(methylamino)acetamide

Cat. No.: B2833361
CAS No.: 901273-54-9
M. Wt: 194.234
InChI Key: BXAFKZOUAIPLDV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(methylamino)acetamide is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylamino acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(methylamino)acetamide typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form N-(3-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(methylamino)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(methylamino)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(methylamino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, leading to its potential analgesic effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)acetamide: Lacks the methylamino group, which may result in different chemical and biological properties.

    N-(4-methoxyphenyl)-2-(methylamino)acetamide: The methoxy group is positioned differently on the phenyl ring, potentially altering its reactivity and interactions.

    N-(3-hydroxyphenyl)-2-(methylamino)acetamide: The methoxy group is replaced with a hydroxyl group, which can significantly change its chemical behavior.

Uniqueness

N-(3-methoxyphenyl)-2-(methylamino)acetamide is unique due to the presence of both a methoxy group and a methylamino acetamide moiety. This combination of functional groups imparts distinct chemical properties, such as its ability to participate in a variety of chemical reactions and its potential biological activity. The specific positioning of these groups on the phenyl ring also contributes to its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-7-10(13)12-8-4-3-5-9(6-8)14-2/h3-6,11H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAFKZOUAIPLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901273-54-9
Record name N-(3-methoxyphenyl)-2-(methylamino)acetamide
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